molecular formula C23H25NO4 B5356793 ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B5356793
M. Wt: 379.4 g/mol
InChI Key: SAQVUZJVZVHAMT-UHFFFAOYSA-N
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Description

Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes two methoxyphenyl groups attached to a pyrrole ring. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts and solvents are used to optimize the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-bis(4-methoxyphenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrrole ring.

    4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-thiazole: Contains a thiazole ring and a trifluoromethyl group, offering different chemical properties.

Uniqueness

Ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4,5-bis(4-methoxyphenyl)-1,2-dimethylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-6-28-23(25)20-15(2)24(3)22(17-9-13-19(27-5)14-10-17)21(20)16-7-11-18(26-4)12-8-16/h7-14H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQVUZJVZVHAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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